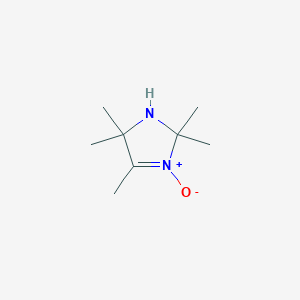

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide

説明

BenchChem offers high-quality 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,4,5,5-pentamethyl-3-oxido-1H-imidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIPCEOKROIPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(NC1(C)C)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338172 | |

| Record name | 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64934-83-4 | |

| Record name | 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide (commonly referred to as PMIO) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of PMIO, examining its mechanisms of action, antioxidant properties, and implications for various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

PMIO is characterized by its imidazoline structure, which contributes to its reactivity and biological interactions. The molecular formula for PMIO is with a CAS number of 64934-83-4. Its structure allows it to participate in redox reactions, making it a candidate for studying oxidative stress and related biological processes.

Antioxidant Properties

PMIO has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A comparative study highlighted PMIO's ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .

| Property | PMIO | Comparison Compound | Notes |

|---|---|---|---|

| Antioxidant Activity | High | Trolox | Effective in scavenging free radicals |

| Lipid Peroxidation Inhibition | Significant | Vitamin E | Protects against oxidative stress |

The mechanism through which PMIO exerts its biological effects primarily involves its role as a free radical scavenger. Studies have shown that PMIO can donate electrons to free radicals, stabilizing them and preventing cellular damage . This property is vital in contexts such as neuroprotection and cardiovascular health.

Case Studies

- Neuroprotection : In a study investigating neuroprotective agents against oxidative stress-induced neuronal death, PMIO demonstrated significant protective effects on neuronal cells exposed to oxidative agents. The compound was shown to reduce cell death by approximately 40% compared to untreated controls .

- Cancer Research : PMIO has also been explored in cancer research where it exhibited cytotoxic effects on various cancer cell lines. For instance, studies indicated that PMIO could enhance the efficacy of chemotherapeutic agents by mitigating the side effects associated with oxidative stress in cancer therapies .

Synthesis and Applications

PMIO can be synthesized through various chemical methods involving imidazoline derivatives. Its applications extend beyond pharmacology; it is also utilized in materials science as a stabilizer for polymers and in the development of novel diagnostic agents due to its fluorescence properties when oxidized .

科学的研究の応用

EPR Spin Trapping Applications

PMIO is primarily recognized for its effectiveness as a spin trap for free radicals in EPR spectroscopy. Its structure allows it to form stable adducts with various radicals, making it valuable in studying radical mechanisms in biological systems.

Key Findings:

- PMIO exhibits a high degree of stability in acidic conditions due to the presence of amino nitrogen, which enhances its performance as a spin trap compared to other cyclic traps .

- The compound has shown significant reactivity with superoxide radicals (HO₂), forming stable adducts that can be detected via EPR .

Antioxidant Properties

Research has demonstrated that PMIO possesses notable antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in biological systems.

Comparative Studies:

A study comparing PMIO with other antioxidants revealed that PMIO had a longer lifetime for its adducts with HO₂ radicals, indicating superior stability and effectiveness in radical trapping .

Therapeutic Applications

The potential therapeutic applications of PMIO are being explored in various contexts:

- Cancer Research : PMIO has been investigated for its ability to enhance the efficacy of chemotherapeutic agents by modulating oxidative stress within cancer cells. Studies indicate that it can sensitize resistant cancer cells to treatments like cisplatin .

- Neuroprotection : Due to its antioxidant properties, PMIO is being studied for potential neuroprotective effects against oxidative damage in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the applications of PMIO:

- Study on Cancer Cell Sensitization : In a study involving drug-resistant cancer cells, PMIO was shown to significantly reduce cell viability when combined with cisplatin treatment. This suggests that PMIO may enhance the effectiveness of existing chemotherapy regimens .

- EPR Imaging Studies : EPR imaging using PMIO has provided insights into redox states in biological tissues, facilitating a better understanding of oxidative stress-related diseases .

準備方法

Preparation of 2,2,4,5,5-Pentamethyl-3-imidazoline Hydrate (Intermediate)

The synthesis typically begins with the formation of the imidazoline hydrate precursor, 2,2,4,5,5-pentamethyl-3-imidazoline hydrate, from 3-chloro-3-methyl-2-butanone and aqueous ammonia in the presence of solvents such as acetone or isopropanol.

Key Reaction Parameters and Outcomes:

| Example | Starting Materials & Solvent | Reaction Conditions | Isolation & Yield | Notes |

|---|---|---|---|---|

| 1 | 120 g 3-chloro-3-methyl-2-butanone, 300 mL conc. aqueous NH3, 600 mL acetone | Stirred vigorously 2 hours at ambient temperature; solution stored 4-6 days | White precipitate filtered, rinsed with cooled acetone; 95 g product; 60% yield | Slight violet color hydrate obtained |

| 2 | 60 g 3-chloro-3-methyl-2-butanone in 150 mL isopropanol, 150 mL conc. aqueous NH3, 500 mL acetone | Ambient temperature 2 hours; ammonia bubbled 1-2 hours at 30°C; stored 2-4 days | White precipitate filtered and dried; 50 g product; 63% yield | Additional precipitate formed upon refrigeration |

| 3 | 150 mL 3-chloro-3-methyl-2-butanone in 150 mL acetone, 300 mL acetone saturated with NH3, 150 mL conc. aqueous NH3 | Temperature maintained at 30-40°C for 8 hours; stored 2 days | White precipitate filtered and dried; 103 g product; 58% yield | Ammonia saturation of acetone prior to ketone addition |

These methods consistently produce the hydrated imidazoline intermediate as a white to slightly violet solid, with yields ranging from 58% to 63%. The reaction involves nucleophilic substitution of the chloro group by ammonia followed by cyclization to the imidazoline ring system.

Oxidation to 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide (Nitroxide)

The next critical step is the oxidation of the hydrated imidazoline to the corresponding nitroxide radical, 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide. This is achieved using hydrogen peroxide in the presence of catalytic amounts of sodium tungstate (Na2WO4) and EDTA under alkaline conditions.

| Parameter | Details |

|---|---|

| Substrate | 2,2,4,5,5-pentamethyl-3-imidazoline hydrate |

| Solvent | Water |

| pH | Alkaline (NaOH added, e.g., 0.02 to 0.2 mole per reaction scale) |

| Catalysts | Sodium tungstate (Na2WO4), EDTA |

| Oxidant | 30% hydrogen peroxide (added in portions) |

| Temperature | Ambient to 40–50°C (exothermic reaction) |

| Reaction Time | 10–15 minutes for small scale; up to 2 hours for larger scale |

| Workup | Saturation with KHCO3 or NaCl to separate phases; ether extraction; drying over MgSO4 |

| Product | Orange oil of 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide |

| Yield | 60% (small scale), 60% (larger scale) |

The oxidation is exothermic and carefully controlled to avoid decomposition. After oxidation, the nitroxide is extracted into ether, dried, and isolated as an orange oil. This method is scalable and reproducible.

Additional Synthetic Routes and Functionalization

Research literature describes further functionalization of related imidazoline nitroxides by alkylation of diamagnetic imidazolines followed by oxidation. For example, alkylation with bromoacetic acid ethyl ester introduces substituents that allow for pH-sensitive spin probes. These methods involve:

- Alkylation of 4-R-amino-1,2,2,5,5-pentamethyl-3-imidazolines with high regioselectivity.

- Subsequent oxidation to nitroxides.

- Characterization by NMR and X-ray crystallography.

Although these methods pertain to related compounds, they demonstrate the versatility of imidazoline nitroxide synthesis and potential for structural diversification.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclization | 3-chloro-3-methyl-2-butanone + aqueous NH3 + acetone/isopropanol, ambient to 40°C, days | 2,2,4,5,5-pentamethyl-3-imidazoline hydrate | 58-63 | White/violet solid, precipitated |

| 2. Oxidation | Hydrate + NaOH + Na2WO4 + EDTA + H2O2, ambient to 50°C | 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide | ~60 | Orange oil, ether extraction |

Q & A

Basic: What are the key synthetic methodologies for 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide, and how can its purity be optimized?

Answer:

The synthesis typically involves radical stabilization through methyl substitution. A validated method includes refluxing intermediates with trifluoroacetic acid (TFA) in toluene, followed by purification via recrystallization in tert-butanol (iPrOH) to yield colorless solids . Key steps:

- Reaction Time/Temperature : 3 minutes under reflux (~110°C) minimizes side reactions.

- Purification : Filtering and washing with iPrOH removes unreacted TFA.

- Purity Validation : Melting point (222–224°C) and NMR analysis (e.g., NH₃⁺ doublet at δ=8.54 in DMSO-d₆) confirm structural integrity .

Basic: How is 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide characterized spectroscopically?

Answer:

- ¹H NMR : Distinct peaks for NH₃⁺ (δ=8.54, doublet) and aromatic protons (δ=7.29–7.16, multiplet) confirm substitution patterns .

- IR : Absorption bands for NH₃⁺ (~3200 cm⁻¹), COO⁻ (~1700 cm⁻¹), and C=O (~1650 cm⁻¹) validate functional groups .

- InChI Code : Use 1S/C8H16N2O/c1-6-7(2,3)9-8(4,5)10(6)11/h9H,1-5H3/p+1 for database cross-referencing .

Advanced: What experimental precautions are critical for handling this compound due to its radical nature?

Answer:

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent radical degradation .

- Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) using nitrile gloves and fume hoods .

- Reactivity : Monitor for unintended radical chain reactions in polar solvents (e.g., DMSO) using ESR spectroscopy .

Advanced: How does the methyl substitution pattern influence the compound’s electronic properties and applications in radical chemistry?

Answer:

- Electronic Effects : The pentamethyl structure stabilizes the radical via steric hindrance and hyperconjugation, reducing recombination rates .

- Applications :

- Spin Probes : Use in ESR studies to investigate macromolecular dynamics (e.g., polymer flexibility).

- Catalysis : Act as a co-catalyst in oxidation reactions due to persistent radical character .

- Data Interpretation : Compare ESR spectra with computational models (DFT) to validate spin density distribution .

Advanced: How can contradictions in experimental data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

- Validation Workflow :

- Reproducibility : Ensure consistent solvent (DMSO-d₆) and temperature (25°C) for NMR .

- DFT Optimization : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR chemical shifts and compare with empirical data .

- Error Analysis : Discrepancies >0.5 ppm may indicate solvent effects or conformational isomerism.

- Case Study : The NH₃⁺ peak at δ=8.54 aligns with protonation-induced deshielding, confirmed by pH titration .

Basic: What are the documented safety and storage guidelines for this compound?

Answer:

- Storage : –20°C in amber vials under inert gas to prevent moisture/oxygen degradation .

- Handling : Use PPE (gloves, goggles) and avoid inhalation; S24/25 compliance is mandatory .

- Disposal : Neutralize with dilute NaOH (<1 M) before incineration to avoid radical persistence in waste streams .

Advanced: What role does this compound play in studying biological radical processes, and what are its limitations?

Answer:

- Biological Probes :

- Mechanistic Studies : Use stopped-flow ESR to monitor radical scavenging kinetics in lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。